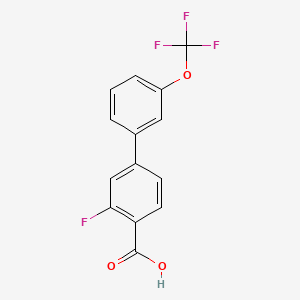

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQHYJGUDCKCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681369 | |

| Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261837-34-6 | |

| Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction involves:

-

4-Bromo-2-fluorobenzoic acid as the aryl halide component.

-

3-Trifluoromethoxyphenylboronic acid as the boronic acid partner.

-

A palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd(dba)₂) and a phosphine ligand (e.g., tricyclohexylphosphine) to facilitate oxidative addition and transmetallation.

-

Potassium phosphate as a base in 1,4-dioxane solvent under microwave irradiation at 100°C for 1 hour.

The carboxylic acid group remains unprotected during the reaction, as the conditions are tolerant of acidic protons. Microwave irradiation enhances reaction efficiency, achieving yields up to 84%.

Optimization and Challenges

-

Ligand selection : Bulky ligands like tricyclohexylphosphine suppress homocoupling side reactions.

-

Solvent choice : Polar aprotic solvents (e.g., dioxane) improve catalyst stability.

-

Temperature control : Excessive heat (>120°C) may degrade the trifluoromethoxy group.

Hydrolysis of Nitrile Precursors

An alternative route involves the hydrolysis of a nitrile intermediate, 2-fluoro-4-(3-trifluoromethoxyphenyl)benzonitrile, to the corresponding carboxylic acid.

Synthesis of the Nitrile Intermediate

The nitrile is prepared via nucleophilic aromatic substitution (NAS) or cyanation of a halogenated precursor:

Acidic or Basic Hydrolysis

The nitrile is hydrolyzed under refluxing conditions:

-

Acidic hydrolysis : Concentrated sulfuric acid (H₂SO₄) at 120°C for 6–8 hours.

-

Basic hydrolysis : Aqueous sodium hydroxide (NaOH) followed by acidification with HCl.

Yields for this two-step process range from 65% to 75%, depending on the purity of the nitrile intermediate.

Alternative Methods: Ullmann Coupling and Directed ortho-Metalation

Ullmann Coupling

This method couples 4-iodo-2-fluorobenzoic acid with 3-trifluoromethoxyphenol using a copper(I) iodide catalyst and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine). Key parameters include:

Directed ortho-Metalation

A less common strategy employs directed metalation to introduce fluorine:

-

Protection : The benzoic acid is converted to a directing group (e.g., amide).

-

Fluorination : Treatment with a fluorinating agent (e.g., N-fluorobenzenesulfonimide) at −78°C.

-

Deprotection : Acidic hydrolysis to regenerate the carboxylic acid.

This method is limited by low regioselectivity and complex purification steps.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

-

Cost efficiency : Suzuki-Miyaura coupling is preferred for small-scale pharmaceutical applications despite palladium costs. Nitrile hydrolysis may be more viable for bulk production.

-

Purification : Column chromatography is often required to remove residual catalysts or isomers. Recrystallization from ethanol/water mixtures improves purity.

-

Environmental impact : Microwave-assisted reactions reduce energy consumption compared to conventional heating .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly for its fluorine-containing functional groups that can enhance the pharmacokinetic properties of drugs.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms and trifluoromethoxy group can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS 115029-24-8)

- Structure : Fluorine at 2-position, trifluoromethyl (-CF₃) at 4-position.

- Properties : Molecular weight 208.11 g/mol, melting point 168–170°C, white powder, >98% purity .

- Applications : Used as an API precursor for receptor agonists, leveraging the electron-withdrawing -CF₃ group to enhance binding interactions .

3-Fluoro-4-(trifluoromethyl)benzoic Acid

Functional Group Modifications

2-Fluoro-4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid

- Structure : Incorporates a 1,2,4-oxadiazole ring linked to -CF₃.

- Synthesis : Synthesized via cyclization of 2-fluoro-4-(N-hydroxycarbamimidoyl)benzoic acid with trifluoroacetic anhydride (70–80% yield) .

- Applications : Acts as a class-IIa HDAC inhibitor for PET tracers, highlighting the role of heterocyclic rings in enhancing target selectivity .

2-Fluoro-4-[(2-hydroxypyridin-4-yl)]benzoic Acid

- Structure : Features a hydroxypyridine substituent at the 4-position.

- Properties : Enhanced solubility due to the polar hydroxy group; used in biosensors for detecting benzoic acid derivatives .

- Comparison : The trifluoromethoxyphenyl group in the target compound offers greater lipophilicity, which may improve blood-brain barrier penetration in CNS drug candidates.

Substituent Position Effects on Biosensor Recognition

A yeast-based biosensor study (sBAD) demonstrated that benzoic acid derivatives with para-substituents (e.g., -CF₃, -OCF₃) exhibit stronger recognition than ortho- or meta-substituted analogs. This suggests that the 4-position trifluoromethoxyphenyl group in the target compound may enhance biosensor sensitivity compared to analogs like 4-(3-fluoro-2-hydroxyphenyl)benzoic acid .

Key Data Table

Biologische Aktivität

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261837-34-6) is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities. The unique trifluoromethoxy group and the fluorine substituent are believed to enhance the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid backbone with a fluorine atom at the 2-position and a trifluoromethoxy group at the para position relative to the carboxylic acid. The presence of multiple fluorine atoms contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. Studies have shown that related compounds with similar structural motifs demonstrate effectiveness against various bacterial strains, including resistant strains. The trifluoromethoxy group may enhance the interaction with microbial targets, increasing potency .

Anti-inflammatory Effects

Fluorinated compounds are often explored for their anti-inflammatory properties. For instance, studies on similar benzoic acid derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The incorporation of fluorine atoms is known to modulate the binding affinity to these enzymes, potentially leading to reduced inflammation in vivo .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.

- Receptor Interaction : Its structure suggests potential interactions with various biological receptors, possibly modulating signaling pathways that lead to inflammation or microbial resistance.

- Membrane Interaction : The lipophilic nature of the trifluoromethoxy group may facilitate better membrane penetration, enhancing cellular uptake and efficacy .

Table of Biological Activities

Case Study: Antimicrobial Activity

In a recent study evaluating the antimicrobial properties of various fluorinated compounds, this compound was tested against multiple strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Case Study: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of fluorinated benzoic acids demonstrated that compounds similar to this compound exhibited substantial inhibition of COX-2 activity in vitro. This finding supports the hypothesis that such compounds could be effective in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling fluorinated benzoic acid precursors with trifluoromethoxyphenyl moieties via Suzuki-Miyaura or Ullmann reactions. For example, highlights the use of NaH in THF for activating phenolic intermediates, which could be adapted for deprotonation steps. Purity validation requires HPLC (≥98% purity, as in ) combined with mass spectrometry (e.g., NIST data in ) and nuclear magnetic resonance (NMR) for structural confirmation. X-ray crystallography (e.g., ) can resolve ambiguities in regiochemistry.

Q. How can researchers characterize the acid dissociation constant (pKa) of this compound to predict its behavior in biological systems?

- Methodological Answer : Potentiometric titration or UV-Vis spectroscopy in buffered solutions (pH 2–12) is recommended. Fluorine atoms and the trifluoromethoxy group influence electron-withdrawing effects, lowering the pKa compared to non-fluorinated analogs. discusses similar fluorinated benzoic acids, where substituents like -CF₃O reduce pKa by ~1–2 units due to increased acidity.

Q. What solvent systems are suitable for recrystallization to achieve high-purity crystals?

- Methodological Answer : Mixed solvents like ethanol/water or dichloromethane/hexane are effective. reports crystallizing a related fluorobenzoic acid derivative using slow evaporation from THF/hexane. Monitoring via differential scanning calorimetry (DSC) ensures polymorphic stability.

Advanced Research Questions

Q. How does the trifluoromethoxy group’s conformation impact electronic properties and binding affinity in target interactions?

- Methodological Answer : Computational methods (DFT calculations) can model the rotational barriers of the -OCF₃ group and its electron-withdrawing effects. Compare with analogs lacking the trifluoromethoxy group (e.g., ’s phosphatase inhibitors) to assess steric/electronic contributions. Synchrotron X-ray diffraction ( ) can experimentally validate calculated conformations.

Q. What strategies resolve contradictory data in regioselective functionalization during synthesis?

- Methodological Answer : Contradictions often arise from competing ortho/para directing effects of fluorine and trifluoromethoxy groups. Use directed ortho-metalation (DoM) with lithium amides to control regiochemistry (see for analogous strategies). Kinetic vs. thermodynamic product ratios should be analyzed via time-resolved NMR ().

Q. How can metabolic stability of this compound be assessed for preclinical studies?

- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The trifluoromethoxy group may reduce oxidative metabolism compared to methoxy analogs ( highlights similar fluorinated drug impurities). Quantify half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method.

Analytical & Mechanistic Challenges

Q. Why might mass spectrometry (MS) data show unexpected fragmentation patterns for this compound?

- Methodological Answer : Fluorine’s high electronegativity and the -OCF₃ group’s lability can lead to atypical cleavage. Compare with databases like NIST ( ) and perform tandem MS (MS/MS) with collision-induced dissociation (CID) to map fragmentation pathways. Isotopic labeling (e.g., deuterated analogs in ) can clarify mechanisms.

Q. How do crystal packing interactions influence the compound’s solubility and bioavailability?

- Methodological Answer : X-ray crystallography ( ) reveals hydrogen-bonding networks and π-π stacking influenced by fluorine’s hydrophobic nature. Solubility parameters (Hansen solubility parameters) can be correlated with crystal lattice energy. For bioavailability, perform parallel artificial membrane permeability assays (PAMPA) adjusted for fluorophilic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.